molecular formula C21H18F3N5O3 B2479450 3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1396681-06-3

3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Katalognummer B2479450
CAS-Nummer: 1396681-06-3
Molekulargewicht: 445.402
InChI-Schlüssel: KVQCIFFAFRJWMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a methylcarbamoyl group, a phenyl group, an oxadiazole ring, an azetidine ring, and a trifluoromethyl group . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central azetidine ring. The presence of the trifluoromethyl group could potentially influence the compound’s electronic properties due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the oxadiazole ring, and the azetidine ring. Trifluoromethyl groups are known to be quite reactive and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Efficient Scale-Up Synthesis

An efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, showcases the utility of 1,2,4-oxadiazole derivatives in developing pharmaceuticals. The synthesis process involves regioselective cycloaddition and chemo-selective hydrolysis, underlining the compound's role in preclinical studies (Hou et al., 2016).

Synthesis of Triazine Derivatives

The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine derivatives through cyclic transformation emphasizes the chemical versatility and potential for creating novel compounds with diverse pharmaceutical applications (Chau, Malanda, & Milcent, 1997).

Antitumor and Immunomodulatory Properties

Research into isoxazol and cinchoninic acid derivatives, including their effects on dihydroorotate dehydrogenase, illustrates the compound's relevance in developing immunosuppressive and antitumor agents. This highlights the pharmaceutical potential in modulating immune responses and cancer treatment (Knecht & Löffler, 1998).

Development of Cardiotonic Agents

The synthesis of thiazolidine derivatives and their evaluation as cardiotonic agents point to the potential applications of similar compounds in addressing cardiovascular diseases. This research underscores the ongoing efforts to develop more effective treatments for heart-related conditions (Nate et al., 1987).

Exploration of mGluR5 Modulators

The identification of aryl azetidinyl oxadiazoles as positive allosteric modulators (PAMs) for mGluR5, with improved physico-chemical properties, opens new avenues for neurological disorder treatments, such as schizophrenia and depression. This research exemplifies the compound's role in neuropsychiatric drug development (Packiarajan et al., 2012).

Eigenschaften

IUPAC Name

3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O3/c1-25-18(30)13-5-2-4-12(8-13)17-27-19(32-28-17)14-10-29(11-14)20(31)26-16-7-3-6-15(9-16)21(22,23)24/h2-9,14H,10-11H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQCIFFAFRJWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.